7-[4-(Benzyloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
Description
7-[4-(BENZYLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a benzyloxyphenyl group, and a carboxylic acid functional group
Properties
Molecular Formula |
C27H21NO4S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C27H21NO4S/c29-22-15-21(18-11-13-20(14-12-18)32-16-17-7-3-1-4-8-17)25-24(28-22)23(26(33-25)27(30)31)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,28,29)(H,30,31) |
InChI Key |
KGISUXOLPRWFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(BENZYLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group is introduced through a substitution reaction, often using a benzyloxyphenyl halide and a suitable base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[4-(BENZYLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
7-[4-(BENZYLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(BENZYLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[3,2-b]pyridine cores.
Benzyloxyphenyl Derivatives: Compounds with similar benzyloxyphenyl groups.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups.
Uniqueness
7-[4-(BENZYLOXY)PHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
